N-[(Z)-2-Furan-2-yl-1-(3-imidazol-1-yl-propylcarbamoyl)-vinyl]-4-methoxy-benzamide
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Overview
Description
N-[(Z)-2-Furan-2-yl-1-(3-imidazol-1-yl-propylcarbamoyl)-vinyl]-4-methoxy-benzamide is a complex organic compound that features a furan ring, an imidazole ring, and a methoxy-benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-2-Furan-2-yl-1-(3-imidazol-1-yl-propylcarbamoyl)-vinyl]-4-methoxy-benzamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and imidazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-2-Furan-2-yl-1-(3-imidazol-1-yl-propylcarbamoyl)-vinyl]-4-methoxy-benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-[(Z)-2-Furan-2-yl-1-(3-imidazol-1-yl-propylcarbamoyl)-vinyl]-4-methoxy-benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of N-[(Z)-2-Furan-2-yl-1-(3-imidazol-1-yl-propylcarbamoyl)-vinyl]-4-methoxy-benzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, affecting their activity. The furan ring may participate in electron transfer reactions, while the methoxy-benzamide group can interact with biological membranes or proteins, altering their function.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Furan-2-yl-1-phenethylcarbamoyl-vinyl)-benzamide
- N-(2-Furan-2-yl-1-isopropylcarbamoyl-vinyl)-benzamide
- N-(2-Furan-2-yl-1-(2-methoxy-ethylcarbamoyl)-vinyl)-4-methoxy-benzamide
Uniqueness
N-[(Z)-2-Furan-2-yl-1-(3-imidazol-1-yl-propylcarbamoyl)-vinyl]-4-methoxy-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H22N4O4 |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[(Z)-1-(furan-2-yl)-3-(3-imidazol-1-ylpropylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C21H22N4O4/c1-28-17-7-5-16(6-8-17)20(26)24-19(14-18-4-2-13-29-18)21(27)23-9-3-11-25-12-10-22-15-25/h2,4-8,10,12-15H,3,9,11H2,1H3,(H,23,27)(H,24,26)/b19-14- |
InChI Key |
BYYVYSBXXMEQDK-RGEXLXHISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)NCCCN3C=CN=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCCCN3C=CN=C3 |
Origin of Product |
United States |
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